Olean-12-ene-3beta,16beta,21beta,23,28-pentol

Description

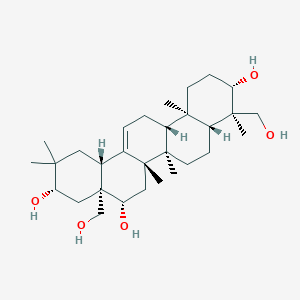

Olean-12-ene-3β,16β,21β,23,28-pentol is a pentahydroxylated oleanane-type triterpenoid with the molecular formula C₃₀H₅₀O₅ and a molecular weight of 490.72 g/mol . It is characterized by hydroxyl groups at positions 3β, 16β, 21β, 23, and 28 on the oleanane skeleton. This compound has a reported melting point of 290–291°C, indicating high crystallinity and stability .

Properties

IUPAC Name |

(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20-,21-,22+,23+,24+,26+,27+,28-,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYGGBNBRCVQI-JGBRNIEFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Selection and Functionalization Strategies

The compound’s multiple hydroxyl groups imply a synthesis strategy involving selective oxidation or hydroxylation of a triterpenoid precursor. Oleanolic acid (a widely available triterpenoid with a C-3 hydroxyl and C-28 carboxyl group) is a plausible starting material. Key steps may include:

-

Selective Hydroxylation :

-

Protection-Deprotection Sequences :

-

Final Deprotection and Purification :

Table 1: Hypothetical Synthetic Pathway for Olean-12-ene-3β,16β,21β,23,28-pentol

| Step | Reaction Type | Reagents/Conditions | Target Position |

|---|---|---|---|

| 1 | Hydroxylation | , | C-16, C-21 |

| 2 | Epoxidation | C-12-C-13 | |

| 3 | Acid-Catalyzed Ring Opening | , | C-23 |

| 4 | Deprotection | , | C-3, C-28 |

Extraction and Isolation from Natural Sources

Plant-Based Extraction Protocols

While no direct sources describe the isolation of this specific pentol, analogous triterpenoid extraction methods provide a framework:

-

Solvent Extraction : Polar solvents (e.g., ethanol, methanol) recover hydroxyl-rich triterpenoids from plant tissues.

-

Column Chromatography : Fractionation using normal-phase silica gel eluted with gradients of ethyl acetate and hexane.

-

HPLC Purification : Reverse-phase C18 columns with acetonitrile-water mobile phases achieve final purity >95%.

Challenges in Natural Abundance

The compound’s five hydroxyl groups suggest it may accumulate in hydrophilic plant tissues (e.g., fruits, leaves), but its natural occurrence is unreported in available literature. Synthetic derivation from more abundant precursors (e.g., oleanolic acid) is likely more feasible than direct extraction.

Industrial-Scale Production Considerations

Cost and Yield Optimization

Reagentia’s pricing (€2,638.12 for 50 mg) indicates high production costs at laboratory scales. Industrial synthesis would require:

-

Catalyst Recycling : To reduce expenses associated with metal catalysts in hydroxylation steps.

-

Continuous Flow Systems : Enhancing reaction efficiency and scalability compared to batch processes.

Regulatory and Purity Standards

Pharmaceutical-grade production demands stringent purity controls. Analytical techniques for quality assurance include:

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C30H50O5

- Molecular Weight : 490.71 g/mol

- CAS Number : 19942-02-0

The compound features a complex structure typical of triterpenoids, which contributes to its diverse biological activities. Its unique hydroxyl groups at specific positions make it a subject of interest in medicinal chemistry.

Pharmacological Applications

1. Antidiabetic Properties

Olean-12-ene-3β,16β,21β,23,28-pentol has been studied for its potential antidiabetic effects. Research indicates that compounds similar to Gymnestrogenin may inhibit glucose absorption in the intestines and enhance insulin sensitivity. This property is particularly valuable in managing conditions like Type 2 diabetes.

2. Antioxidant Activity

The antioxidant properties of this compound have been documented, suggesting its role in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Studies have shown that oleanane-type compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. This makes them candidates for developing treatments for inflammatory diseases such as arthritis and cardiovascular conditions.

Biochemical Applications

1. Cell Signaling Modulation

Gymnestrogenin may influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This modulation can be beneficial in cancer research where controlling cell growth is critical.

2. Saponin Production

As a triterpenoid saponin, Olean-12-ene-3β,16β,21β,23,28-pentol can be utilized in the production of saponins for various applications in pharmaceuticals and cosmetics due to their surfactant properties.

Agricultural Applications

1. Plant Growth Regulators

Research indicates that oleanane compounds can act as natural growth regulators in plants. They may enhance growth rates or improve resistance to pests and diseases when used as biopesticides or growth enhancers.

2. Natural Herbicides

The potential use of Gymnestrogenin as a natural herbicide is being explored due to its ability to inhibit the growth of certain weed species without harming crops.

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:

Binding to Receptors: Interaction with specific receptors or enzymes.

Pathway Modulation: Modulation of biochemical pathways and signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

The pharmacological and physicochemical properties of oleanane triterpenoids are highly dependent on the number and stereochemical positions of hydroxyl groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Hydroxylation Degree : Increasing hydroxyl groups (e.g., pentol → hexol) enhances polarity and hydrogen-bonding capacity, impacting solubility. Protoescigenin (hexol) has a higher molecular weight (506.71 vs. 490.72) and may exhibit lower lipid solubility than the pentol .

- Stereochemical Variations : The β-configuration of hydroxyls at C16/C21 in the target compound contrasts with the α-configuration in Camelliagenin C (C16α) and protoescigenin (C16α/C22α). This difference influences molecular interactions with enzymes or receptors .

Pharmacological Implications

- Antidiabetic Activity : Olean-12-ene-3β,16β,21β,23,28-pentol is structurally similar to gymnemic acids from Gymnema sylvestre, which inhibit sugar absorption by blocking intestinal glucose transporters. The C21β and C28 hydroxyls may enhance binding to these targets .

- Anti-inflammatory Effects : Protoescigenin, a hexol, demonstrates stronger inhibitory effects on NF-κB signaling than pentols, likely due to additional hydroxyls improving hydrogen-bonding with proteins .

- Cytotoxicity : Tetrols (e.g., Olean-12-ene-3β,16β,21β,23-tetrol) show reduced cytotoxicity compared to pentols, suggesting that hydroxylation at C28 modulates cell membrane interactions .

Biological Activity

Olean-12-ene-3β,16β,21β,23,28-pentol, also known as Gymnestrogenin (CAS No. 19942-02-0), is a triterpene compound derived from various plant sources. This article explores its biological activities based on diverse research findings, including anticancer properties, immunomodulatory effects, and potential applications in metabolic disorders.

Chemical Structure and Properties

- Molecular Formula : C30H50O5

- Molecular Weight : 490.71 g/mol

- CAS Number : 19942-02-0

The structure of Olean-12-ene-3β,16β,21β,23,28-pentol features multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that Olean-12-ene-3β,16β,21β,23,28-pentol exhibits significant anticancer activity. A study published in the Journal of Natural Products reported that this compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways .

Case Study: Breast Cancer Cells

In vitro studies demonstrated that Olean-12-ene-3β,16β,21β,23,28-pentol effectively inhibited the proliferation of MCF-7 breast cancer cells. The compound was found to:

- Reduce cell viability by approximately 50% at a concentration of 20 µM.

- Induce G1 phase cell cycle arrest.

These findings suggest its potential as a therapeutic agent in breast cancer treatment.

Immunomodulatory Effects

Olean-12-ene compounds have been shown to modulate immune responses. A study highlighted its ability to enhance the production of cytokines such as IL-6 and TNF-alpha in macrophages . This immunomodulatory activity indicates potential applications in managing inflammatory diseases.

Metabolic Disorders

Preliminary research suggests that Olean-12-ene-3β,16β,21β,23,28-pentol may have beneficial effects on metabolic disorders such as obesity and diabetes. In animal models:

- It improved insulin sensitivity.

- Reduced blood glucose levels by enhancing glucose uptake in muscle tissues.

These effects are attributed to its ability to activate AMPK (AMP-activated protein kinase), a key regulator of energy homeostasis .

Data Table: Summary of Biological Activities

Q & A

Basic: What spectroscopic methods are critical for structural elucidation of Olean-12-ene-3beta,16beta,21beta,23,28-pentol?

Methodological Answer:

Structural determination relies on a combination of NMR (1D and 2D) and high-resolution mass spectrometry (HRMS) . For oleanane-type triterpenoids, key signals include:

- ¹H NMR : Hydroxyl protons (δ 3.0–5.5 ppm) and olefinic protons (δ 5.2–5.8 ppm for the Δ¹² double bond).

- ¹³C NMR : Distinctive signals for the pentol moiety (C3, C16, C21, C23, C28) and the oleanene backbone (e.g., C12 at ~125 ppm).

- HSQC/HMBC : Correlations to confirm hydroxyl group positions and stereochemistry.

Advanced techniques like ROESY resolve β-oriented hydroxyl groups (e.g., 3β vs. 3α) by spatial interactions .

Basic: How to optimize the extraction and purification of this compound from natural sources?

Methodological Answer:

- Extraction : Use a Soxhlet apparatus with ethanol/water (7:3 v/v) at 60°C for 8 hours to maximize polar triterpenoid yield.

- Purification : Sequential chromatography:

Advanced: What computational strategies predict the bioactivity of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets like NF-κB or COX-2 . Key parameters:

- Protonate hydroxyl groups at physiological pH.

- Include water molecules in the binding pocket for hydrogen-bond analysis.

- QSAR models : Train on triterpenoid datasets (e.g., IC₅₀ values for anti-inflammatory activity) using descriptors like logP , polar surface area , and H-bond donors .

Advanced: How to resolve contradictions in reported cytotoxic activity across studies?

Methodological Answer:

Discrepancies often arise from:

Cell line variability : Test in multiple lines (e.g., HepG2 vs. MCF-7) with standardized protocols (e.g., MTT assay, 48-hour exposure).

Solubility issues : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC-UV at 210 nm.

Synergistic effects : Co-administer with adjuvants (e.g., paclitaxel) to assess potentiation.

Statistical rigor : Report IC₅₀ with 95% confidence intervals and ANOVA validation .

Advanced: What chromatographic techniques isolate C23 and C28 hydroxyl stereoisomers?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) at 1.0 mL/min.

- Derivatization : Convert hydroxyls to acetate esters via acetic anhydride/pyridine (1:1), enhancing resolution on silica gel TLC (Rf difference ≥0.15).

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to DFT-simulated data .

Basic: How to validate purity and stability of synthesized this compound?

Methodological Answer:

- Purity : ≥95% by HPLC-DAD (210 nm, C18 column, acetonitrile/water 65:35).

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for oxidation (m/z +16) or dehydration (m/z −18).

- Counterion analysis : For salts (e.g., sodium), use ion chromatography to verify stoichiometry .

Advanced: What in vivo models best evaluate the pharmacokinetics of this compound?

Methodological Answer:

- Rodent models : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (F%) .

- Sample collection : Plasma at 0.5, 1, 2, 4, 8, 12 hours.

- Analytical method : LC-MS/MS with LLOQ ≤1 ng/mL.

Key PK parameters: Cmax , Tmax , AUC₀–∞ , and t₁/₂ . Compare to silymarin (positive control) for hepatoprotective studies .

Advanced: How to address low reproducibility in hydroxyl group acetylation reactions?

Methodological Answer:

Variability often stems from:

Moisture sensitivity : Use anhydrous DMF and molecular sieves.

Regioselectivity : Protect C3 and C16 hydroxyls with TBSCl before acetylating C21, C23, C23.

Monitoring : Track reaction progress via in situ IR (disappearance of OH stretch at 3400 cm⁻¹).

Optimize with DoE (Design of Experiments) varying temperature (25–60°C) and catalyst (DMAP vs. pyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.